molecular formula C21H24N2 B8474158 3-Methyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole

3-Methyl-7-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole

Cat. No. B8474158
M. Wt: 304.4 g/mol
InChI Key: AEHACZVHKAVVDK-UHFFFAOYSA-N
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Patent
US03943148

Procedure details

Then 2,3,5,6,11,11b-hexahydro-4-methyl-11b-phenyl-1H-indolizino[8,7-b]indolium iodide (8.09 g.), 286 mg. lithium, 2.03 g. 1-methoxy-2-propanol and 2 liters liquid ammonia are reacted according to the method of Example I-(a). The white foam isolated from the 1:9 and 1:4 benzene-hexane elutes is crystallized from hexane to provide 4.38 g. base. A 300 mg. portion is crystallized (twice) from hexane thereby yielding 200 mg. of title compound, m.p. 117°-119°C., NMR (CDCl3): δ 2.45 (singlet, 3-methyl), 5.70 (triplet, J 8 cps., 7-hydrogen) ppm.
Name
2,3,5,6,11,11b-hexahydro-4-methyl-11b-phenyl-1H-indolizino[8,7-b]indolium iodide
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][N+:3]12[CH2:18][CH2:17][C:16]3[C:15]4[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=4)[NH:9][C:8]=3[C:7]1([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH2:6][CH2:5][CH2:4]2.[Li].COCC(O)C.N>C1C=CC=CC=1.CCCCCC>[CH3:2][N:3]1[CH2:4][CH2:5][CH2:6][CH:7]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:8]2[NH:9][C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:15]=3[C:16]=2[CH2:17][CH2:18]1 |f:0.1,5.6,^1:24|

Inputs

Step One
Name
2,3,5,6,11,11b-hexahydro-4-methyl-11b-phenyl-1H-indolizino[8,7-b]indolium iodide
Quantity
8.09 g
Type
reactant
Smiles
[I-].C[N+]12CCCC2(C=2NC3=CC=CC=C3C2CC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C)O
Name
liquid
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is crystallized from hexane
CUSTOM
Type
CUSTOM
Details
to provide 4.38 g
CUSTOM
Type
CUSTOM
Details
portion is crystallized (twice) from hexane
CUSTOM
Type
CUSTOM
Details
thereby yielding 200 mg

Outcomes

Product
Name
Type
product
Smiles
CN1CCC2=C(NC=3C=CC=CC23)C(CCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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